Fiboflapon is a small molecule compound classified as a 5-Lipoxygenase Activating Protein (FLAP) inhibitor. It has garnered attention for its potential therapeutic applications in treating inflammatory diseases by modulating the leukotriene signaling pathway, which plays a crucial role in various inflammatory responses. Fiboflapon is currently under investigation and has not yet received approval for clinical use.
Fiboflapon, also known by its chemical identifiers such as AM 803 and GSK-2190915, is derived from research focused on developing inhibitors targeting the leukotriene biosynthesis pathway. This pathway is significant in the context of inflammatory diseases, making FLAP inhibitors like Fiboflapon a subject of interest in pharmacological studies aimed at mitigating inflammation and associated conditions .
The synthesis of Fiboflapon involves several key steps that utilize organic chemistry techniques to produce the desired compound effectively. The general synthetic approach includes:
Fiboflapon's molecular structure is characterized by a complex arrangement of atoms that contributes to its biological activity. The chemical formula for Fiboflapon is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The chemical reactions involved in the synthesis of Fiboflapon primarily focus on:
These reactions are carefully controlled to optimize yield and purity while ensuring that the desired pharmacological properties are retained .
Fiboflapon operates by inhibiting FLAP, which is essential for leukotriene synthesis. By blocking this protein's activity:
Fiboflapon exhibits several notable physical and chemical properties:
Fiboflapon's primary application lies in its potential use as an anti-inflammatory agent:
Fiboflapon belongs to the FLAP inhibitor class, pharmacologically distinct from direct 5-LO inhibitors or leukotriene receptor antagonists. It binds FLAP with high affinity (IC50: 2.9 nM in binding assays), preventing arachidonic acid mobilization and subsequent formation of LTB4 (IC50: 76 nM in human blood) and CysLTs [8] [9]. This mechanistic action positions Fiboflapon as a master regulator of multiple leukotrienes, offering broader pathway suppression than receptor-specific antagonists like montelukast (which only blocks CysLT1 receptors) [1]. Therapeutically, it was investigated for conditions driven by leukotriene-mediated inflammation:
Table 1: Pharmacological Profile of Select FLAP Inhibitors
Compound | FLAP Binding Potency (nM) | LTB4 Inhibition IC50 (nM) | Key Clinical Stage |
---|---|---|---|
Fiboflapon | 2.9 | 76 (Human whole blood) | Phase 2 (Discontinued) |
MK-886* | ~4–10 | 1,600 (Human whole blood) | Preclinical/Prototype |
AM103 (Analog) | Not Reported | Not Reported | Preclinical |
*Historical comparator; data sourced from [1] [8].
Fiboflapon emerged from systematic optimization of early FLAP inhibitors. Key milestones include:
Table 2: Key Developmental Milestones for Fiboflapon
Year | Phase | Indication(s) | Outcome/Status | Key Findings |
---|---|---|---|---|
2008–2010 | Preclinical | Inflammation models | Efficacy in PAF-induced shock | ↑ Survival time in mice [9] |
2010–2013 | Phase 2 | Persistent asthma | Reduced inflammatory biomarkers | Dose-dependent ↓ LTB4/CysLTs [2] [6] |
2013–2015 | Phase 2 | Exercise-induced asthma | Discontinued | No efficacy data published |
Post-2015 | — | All indications | Development halted | Strategic reasons (undisclosed) [6] |
The therapeutic rationale for FLAP inhibition centers on its non-redundant role in leukotriene biosynthesis and its genetic association with inflammatory diseases:
Fiboflapon’s design exploited these insights by achieving:
Table 3: Fiboflapon Synonyms and Identifiers
Synonym | Identifier Type | Value |
---|---|---|
Fiboflapon | Generic Name | — |
GSK2190915 | Code | GlaxoSmithKline |
AM-803 | Code | Amira Pharmaceuticals |
Sodium Salt | Chemical Form | 1196070-26-4 (CAS) |
Free Acid | Chemical Form | 936350-00-4 (CAS) |
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4